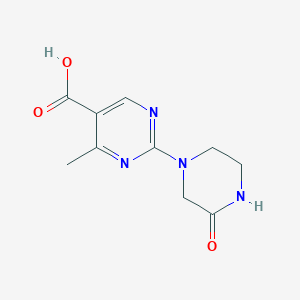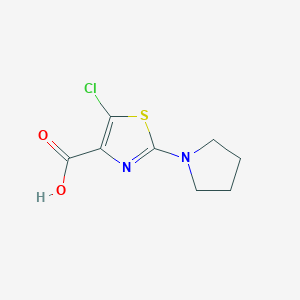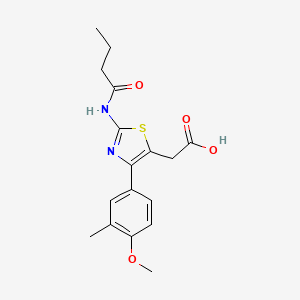
5-Iodo-4-(1-isopropylpiperidin-2-yl)-N,N-dimethylpyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodo-4-(1-isopropylpiperidin-2-yl)-N,N-dimethylpyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of an iodine atom at the 5th position of the pyrimidine ring, an isopropylpiperidinyl group at the 4th position, and a dimethylamine group at the 2nd position. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-4-(1-isopropylpiperidin-2-yl)-N,N-dimethylpyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrimidine ring, which is then functionalized with the necessary substituents.
Piperidinylation: The isopropylpiperidinyl group is introduced at the 4th position of the pyrimidine ring through a nucleophilic substitution reaction.
Dimethylamination: The dimethylamine group is introduced at the 2nd position of the pyrimidine ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, and involves the use of industrial-grade reagents and equipment. The reaction conditions are carefully controlled to ensure consistency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
5-Iodo-4-(1-isopropylpiperidin-2-yl)-N,N-dimethylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may yield various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
5-Iodo-4-(1-isopropylpiperidin-2-yl)-N,N-dimethylpyrimidin-2-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also used in studies of reaction mechanisms and chemical reactivity.
Biology: The compound is used in biological studies to investigate its effects on various biological systems. It may be used as a probe to study enzyme activity or receptor binding.
Medicine: The compound is investigated for its potential therapeutic applications. It may be used in drug discovery and development to identify new drug candidates.
Industry: The compound is used in the development of new materials and chemical processes. It may be used as a catalyst or as a precursor to other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Iodo-4-(1-isopropylpiperidin-2-yl)-N,N-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1-Isopropylpiperidin-2-yl)-N,N-dimethylpyrimidin-2-amine: Similar structure but lacks the iodine atom at the 5th position.
5-Iodo-4-(1-methylpiperidin-2-yl)-N,N-dimethylpyrimidin-2-amine: Similar structure but has a methyl group instead of an isopropyl group on the piperidine ring.
5-Iodo-4-(1-isopropylpiperidin-2-yl)-N-methylpyrimidin-2-amine: Similar structure but has a single methyl group instead of a dimethylamine group at the 2nd position.
Uniqueness
The presence of the iodine atom at the 5th position and the isopropylpiperidinyl group at the 4th position makes 5-Iodo-4-(1-isopropylpiperidin-2-yl)-N,N-dimethylpyrimidin-2-amine unique. These structural features contribute to its distinct chemical properties and reactivity, making it valuable for various scientific research applications.
Propriétés
Formule moléculaire |
C14H23IN4 |
|---|---|
Poids moléculaire |
374.26 g/mol |
Nom IUPAC |
5-iodo-N,N-dimethyl-4-(1-propan-2-ylpiperidin-2-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C14H23IN4/c1-10(2)19-8-6-5-7-12(19)13-11(15)9-16-14(17-13)18(3)4/h9-10,12H,5-8H2,1-4H3 |
Clé InChI |
APVQXQOYVINNQA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1CCCCC1C2=NC(=NC=C2I)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(6-(3-Propyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B11796150.png)


![2-Bromo-5-phenyl-1H-benzo[d]imidazole](/img/structure/B11796160.png)






![(4-Chloropyrrolo[2,1-F][1,2,4]triazin-5-YL)methanol](/img/structure/B11796200.png)


